molecular formula C15H11F2N5O B2431727 2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921167-17-1

2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2431727
CAS RN: 921167-17-1
M. Wt: 315.284
InChI Key: MQPJSPZFQCMJDM-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities. TAK-915 has been shown to modulate the activity of GABA-A receptors, making it a promising candidate for the treatment of various neurological disorders.

Scientific Research Applications

Development of Radioligands

  • Fluorine-18-labeled Benzamide Analogues for Imaging : A study developed fluorine-containing benzamide analogs synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and are proposed for imaging applications due to their unique pharmacokinetic properties and specific binding ratios (Tu et al., 2007).

Antimicrobial Activity

  • Microwave-Induced Synthesis of Fluorobenzamides : Research into fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. These compounds were synthesized and found to be highly active against selected bacterial and fungal strains, highlighting the significance of fluorine atoms in enhancing antimicrobial properties (Desai et al., 2013).

Colorimetric Sensing

  • N-(Cyano(naphthalen-1-yl)methyl)benzamides for Fluoride Anion Sensing : A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and found to exhibit significant color transitions in response to fluoride ions, demonstrating potential for colorimetric sensing applications. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

properties

IUPAC Name

2-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O/c16-10-4-3-5-11(8-10)22-14(19-20-21-22)9-18-15(23)12-6-1-2-7-13(12)17/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPJSPZFQCMJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

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